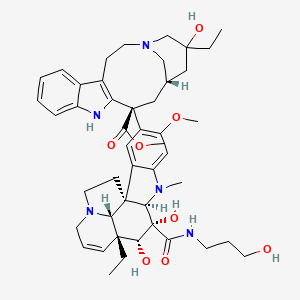
Vindesine N-(3-Hydroxypropyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vindesine N-(3-Hydroxypropyl)amide is a semisynthetic derivative of the vinca alkaloid vindesine. Vinca alkaloids, including vincristine, vinblastine, and vindesine, are chemotherapeutic compounds commonly used to treat various cancers . This compound is specifically designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional vinca alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vindesine N-(3-Hydroxypropyl)amide typically involves the modification of vindesine through a series of chemical reactions. The primary synthetic route includes the following steps:
Hydrolysis: Vindesine undergoes hydrolysis to remove specific functional groups.
Amidation: The hydrolyzed product is then reacted with 3-hydroxypropylamine to form the amide bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of vindesine are hydrolyzed in industrial reactors.
Amidation Reaction: The hydrolyzed product is reacted with 3-hydroxypropylamine under controlled conditions to form the desired amide.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Vindesine N-(3-Hydroxypropyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Vindesine N-(3-Hydroxypropyl)amide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its effects on cellular processes and microtubule dynamics.
Industry: Employed in the development of novel drug delivery systems and antibody-drug conjugates.
Wirkmechanismus
Vindesine N-(3-Hydroxypropyl)amide exerts its effects by binding to microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death . The compound is cell-cycle specific for the S phase and disrupts microtubule dynamics, preventing proper cell division and leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vincristine: Another vinca alkaloid used in chemotherapy.
Vinblastine: A vinca alkaloid with similar mechanisms of action but different therapeutic profiles.
Vinorelbine: A semisynthetic derivative of vinblastine with unique pharmacological properties.
Uniqueness
Vindesine N-(3-Hydroxypropyl)amide is unique due to its specific amide functional group and the absence of an acetyl group on the vindoline ring . These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the arsenal of chemotherapeutic agents.
Eigenschaften
Molekularformel |
C46H61N5O8 |
|---|---|
Molekulargewicht |
812.0 g/mol |
IUPAC-Name |
methyl (13S,15S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-10-(3-hydroxypropylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H61N5O8/c1-6-42(56)24-28-25-45(41(55)59-5,36-30(14-19-50(26-28)27-42)29-12-8-9-13-33(29)48-36)32-22-31-34(23-35(32)58-4)49(3)38-44(31)16-20-51-18-10-15-43(7-2,37(44)51)39(53)46(38,57)40(54)47-17-11-21-52/h8-10,12-13,15,22-23,28,37-39,48,52-53,56-57H,6-7,11,14,16-21,24-27H2,1-5H3,(H,47,54)/t28-,37+,38-,39-,42?,43-,44-,45+,46+/m1/s1 |
InChI-Schlüssel |
TZSSZOZNYZRPHS-BUKOSLENSA-N |
Isomerische SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)NCCCO)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCCO)O)O)CC)OC)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


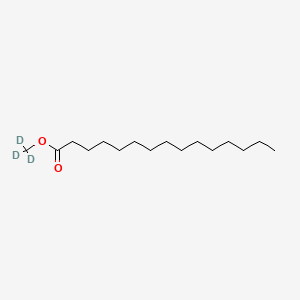
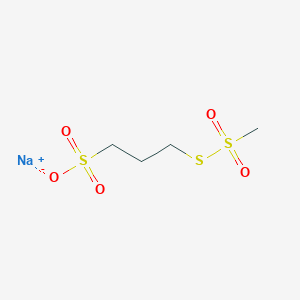
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)
![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)

![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)

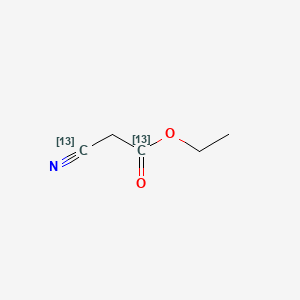

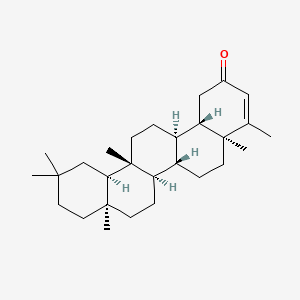
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
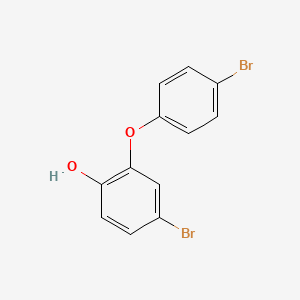
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)

